Cas no 7471-65-0 (1,2-Dimethylquinazolin-4(1H)-one)

1,2-Dimethylquinazolin-4(1H)-one 化学的及び物理的性質

名前と識別子

-

- 1,2-Dimethylquinazolin-4(1H)-one

- 1,2-dimethylquinazolin-4-one

- 1,2-Dimethyl-1,4-dihydro-chinazolon-(4)

- 1,2-dimethyl-1,4-dihydroquinazolin-4-one

- 1,2-Dimethyl-1H-chinazolin-4-on

- 1,2-dimethyl-1H-quinazolin-4-one

- 1,2-Dimethyl-4(1H)-chinazolinon

- 1.2-Dimethyl-4(1H)-chinazolinon, Glomerin

- 1.2-Dimethyl-4-keto-1.4-dihydro-chinazolin

- 4(1H)-quinazolinone, 1,2-dimethyl-

- AC1L80FW

- C10H10N2O

- c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2

- h3-6H,1-2H

- NSC401263

- DTXSID40322450

- InChI=1/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H

- NSC 401263

- glomerin

- 7471-65-0

- NSC-401263

- 1,2-Dimethyl-4-oxoquinazoline

- ,2-Dimethyl-4(1H)-quinazolone

-

- インチ: InChI=1S/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3

- InChIKey: LKKQHIJMWGQCSO-UHFFFAOYSA-N

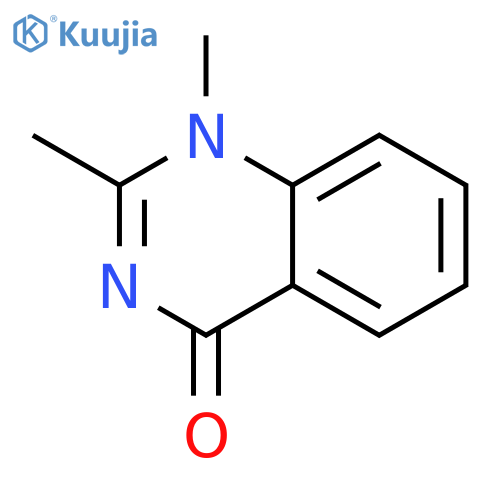

- ほほえんだ: CC1=NC(=O)C2=CC=CC=C2N1C

計算された属性

- せいみつぶんしりょう: 174.0794

- どういたいしつりょう: 174.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

- PSA: 32.67

- LogP: 1.24190

1,2-Dimethylquinazolin-4(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM142206-1g |

1,2-dimethylquinazolin-4(1H)-one |

7471-65-0 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM142206-1g |

1,2-dimethylquinazolin-4(1H)-one |

7471-65-0 | 95% | 1g |

$830 | 2021-08-05 | |

| Alichem | A189011677-1g |

1,2-Dimethylquinazolin-4(1H)-one |

7471-65-0 | 95% | 1g |

$771.12 | 2023-09-01 |

1,2-Dimethylquinazolin-4(1H)-one 関連文献

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

1,2-Dimethylquinazolin-4(1H)-oneに関する追加情報

1,2-Dimethylquinazolin-4(1H)-one: A Comprehensive Overview

1,2-Dimethylquinazolin-4(1H)-one, also known by its CAS number CAS No. 7471-65-0, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazolinone class, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine-like ring. The presence of two methyl groups at the 1 and 2 positions of the quinazolinone ring imparts unique chemical and biological properties to this molecule.

The synthesis of 1,2-Dimethylquinazolin-4(1H)-one has been extensively studied, with various methods reported in the literature. One common approach involves the condensation of o-phenylenediamine derivatives with aldehydes or ketones under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, which are crucial for large-scale production and application in drug discovery.

In terms of physical and chemical properties, 1,2-Dimethylquinazolin-4(1H)-one exhibits a melting point of approximately 230°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. Its UV-Vis spectrum shows strong absorption bands in the range of 280–320 nm, which is indicative of its aromaticity and conjugated π-system.

The biological activity of 1,2-Dimethylquinazolin-4(1H)-one has been a focal point of recent research. Studies have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. For instance, a 2023 study published in the Nature Communications journal highlighted its ability to inhibit key inflammatory pathways such as NF-kB and MAPK, which are implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders.

Beyond its pharmacological applications, 1,2-Dimethylquinazolin-4(1H)-one has also found utility in materials science. Its rigid bicyclic structure and conjugated system make it an attractive candidate for use as an organic semiconductor material. Researchers have explored its potential in organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs), where it exhibits excellent charge transport properties.

In conclusion, 1,2-Dimethylquinazolin-4(1H)-one stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with its promising biological and electronic properties, positions it as a key molecule for future research and development efforts.

7471-65-0 (1,2-Dimethylquinazolin-4(1H)-one) 関連製品

- 18731-19-6(2,6-Dimethylquinazolin-4(3H)-one)

- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)

- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)

- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)

- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)

- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 1805325-57-8(2,6-Dibromo-3-(difluoromethyl)pyridine-5-sulfonamide)

- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)